2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-(2-methylpropylsulfanyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-12(2)11-23-17-16(18-15(22-17)14-9-6-10-21-14)24(19,20)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCCDOAXHYCVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Structural Differences
| Compound Name | Core Structure | Substituents (Position) | Key Features |
|---|---|---|---|
| Target Compound | Oxazole | 2-Furan, 5-isobutylthio, 4-phenylsulfonyl | High polarity (sulfonyl), moderate lipophilicity (isobutylthio) |
| Thiazolyl Hydrazone Derivatives [1] | Thiazole | 2-Hydrazone, 4-aryl groups | Antifungal (MIC = 250 µg/mL vs. C. utilis), anticancer (IC50 = 125 µg/mL) |
| 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole [5] | Oxadiazole | 3-Phenyl, 5-thienyl | Lower steric bulk, potential CNS activity |
| 2-Isobutylthiazole Derivatives [6] | Thiazole | 2-Isobutyl | Fragrance applications, limited bioactivity data |
Pharmacokinetic and Toxicity Profiles
| Compound Type | LogP (Predicted) | Solubility (mg/mL) | Cytotoxicity (NIH/3T3 IC50) |
|---|---|---|---|
| Target Oxazole | 3.2 | 0.05 (DMSO) | Not reported |
| Thiazolyl Hydrazones [1] | 2.8–3.5 | 0.1–0.3 (DMSO) | >500 µg/mL (low toxicity) |
| Isobutylthiazoles [6] | 2.5–3.0 | 0.2–0.5 (Ethanol) | No data |
- Toxicity : The absence of cytotoxicity data for the target compound contrasts with thiazolyl hydrazones, which exhibit low toxicity (IC50 > 500 µg/mL on NIH/3T3 cells), highlighting a need for further safety profiling .
Mechanistic Considerations
- Antifungal Action: Thiazolyl hydrazones inhibit fungal lanosterol demethylase (similar to fluconazole), but the target oxazole’s sulfonyl group may shift the mechanism toward non-sterol targets like β-glucan synthase .
- Anticancer Activity : Thiazole derivatives in likely interfere with mitochondrial function or DNA synthesis. The oxazole core in the target compound might exhibit divergent effects due to altered electronic properties .
Biological Activity
2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole is a synthetic compound belonging to the oxazole family, characterized by its unique structure that combines a furan ring, isobutylthio group, and phenylsulfonyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole |
| Molecular Formula | C17H17NO4S2 |
| Molar Mass | 363.45 g/mol |
| Density | 1.36 g/cm³ (Predicted) |
| Boiling Point | 538.7 °C (Predicted) |
| pKa | -4.21 (Predicted) |
This compound's structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological studies.
Antimicrobial Properties
Research has indicated that oxazole derivatives exhibit significant antimicrobial activity against various pathogens. In particular, studies have shown that compounds with similar structures to 2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several oxazole derivatives, including those structurally related to our compound of interest. The Minimum Inhibitory Concentrations (MIC) were determined against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
| Compound | MIC (µg/ml) against C. albicans | MIC (µg/ml) against E. coli |
|---|---|---|
| 11 | 1.6 | 3.2 |
| 12 | 0.8 | 3.2 |
| Reference (Fluconazole) | 10 | - |
These results indicate that certain derivatives demonstrate potent antifungal activity, suggesting that similar compounds could also exhibit significant biological effects .
Anticancer Activity
Recent literature highlights the potential of oxazole-based compounds as anticancer agents. The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Research Findings on Anticancer Activity
In a comparative study, several oxazole derivatives were tested for their cytotoxic effects on cancer cell lines:
| Compound ID | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 20 |
| Compound C | A549 | 12 |
These findings suggest that the structural features of oxazoles may contribute to their effectiveness in targeting cancer cells .
The biological activity of 2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in metabolic pathways and cellular signaling. This interaction can lead to modulation of gene expression and inhibition of critical cellular processes associated with disease progression.
Q & A
Q. What are the key synthetic strategies for constructing the oxazole core in 2-(Furan-2-yl)-5-(isobutylthio)-4-(phenylsulfonyl)oxazole?
The oxazole ring can be synthesized via cyclization reactions, such as the Hantzsch thiazole synthesis (modified for oxazoles) or condensation of α-haloketones with thioureas. For this compound, the phenylsulfonyl group suggests electrophilic substitution at the 4-position, while the isobutylthio and furan substituents may require protecting-group strategies. For example, sulfonyl groups are typically introduced via sulfonylation using phenylsulfonyl chloride under basic conditions .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR (¹H, ¹³C, and DEPT) to confirm substituent positions and stereoelectronic effects.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- FTIR to detect functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Perform accelerated stability studies:
- Thermogravimetric analysis (TGA) to assess thermal decomposition (e.g., 25–300°C at 10°C/min).
- pH stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Sulfonyl groups may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How does the isobutylthio substituent influence the compound’s electronic properties and reactivity?
The isobutylthio group is a strong electron donor via hyperconjugation, which may modulate the oxazole ring’s electrophilicity. Computational studies (DFT, B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare with analogs (e.g., methylthio vs. isobutylthio) to isolate steric vs. electronic effects .
Q. What methodologies are suitable for studying this compound’s potential as a kinase inhibitor?
Q. How can contradictory data on biological activity be resolved (e.g., cytotoxicity vs. anti-inflammatory effects)?
Q. What computational tools are recommended for SAR studies of this compound?
- Molecular docking (AutoDock Vina) : Dock into crystallized kinase structures (PDB IDs: 1M17, 2JDO).
- MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
Methodological Considerations
Q. How to optimize reaction yields for introducing the phenylsulfonyl group?
Q. What in vitro assays are appropriate for evaluating metabolic stability?
- Microsomal stability assay : Incubate with liver microsomes (human/rat) and NADPH for 30–60 minutes. Monitor parent compound depletion via LC-MS/MS .
Key Challenges and Solutions
Q. Low solubility in aqueous buffers
- Formulation : Use co-solvents (e.g., 10% DMSO/PEG 400) or prepare cyclodextrin inclusion complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
